molecular formula C26H27N3O5 B2794941 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide CAS No. 941977-43-1

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide

Cat. No.: B2794941
CAS No.: 941977-43-1
M. Wt: 461.518
InChI Key: XUPPELZYHLPPPA-UHFFFAOYSA-N
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Description

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide is a complex organic compound that features a unique structure combining a dihydrobenzo[b][1,4]dioxin moiety, a morpholino group, and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5/c30-25(26(31)28-19-8-9-23-24(16-19)34-15-14-33-23)27-17-22(29-10-12-32-13-11-29)21-7-3-5-18-4-1-2-6-20(18)21/h1-9,16,22H,10-15,17H2,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPPELZYHLPPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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